![molecular formula C15H20FN3O2 B6031879 N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N~2~,N~2~-dimethylglycinamide](/img/structure/B6031879.png)
N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N~2~,N~2~-dimethylglycinamide
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Overview
Description
N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N~2~,N~2~-dimethylglycinamide, commonly known as FUB-PB-22, is a synthetic cannabinoid that was first identified in 2012. It belongs to the family of indole-derived synthetic cannabinoids and is known for its potent psychoactive effects. FUB-PB-22 has gained significant attention in the scientific community due to its potential therapeutic applications and its use as a research chemical.
Mechanism of Action
FUB-PB-22 acts on the cannabinoid receptors in the brain and nervous system, specifically the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the cannabinoid receptors is responsible for the psychoactive effects of FUB-PB-22.
Biochemical and physiological effects:
FUB-PB-22 has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also has a potent analgesic effect, which is mediated through the activation of the cannabinoid receptors in the brain and nervous system. FUB-PB-22 has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammation.
Advantages and Limitations for Lab Experiments
FUB-PB-22 has several advantages as a research chemical. It is relatively easy to synthesize and is readily available for purchase from chemical suppliers. It also has a potent psychoactive effect, making it useful for studying the effects of cannabinoids on the brain and nervous system. However, there are also limitations to its use as a research chemical. FUB-PB-22 is not approved for human use and is classified as a controlled substance in many countries. This makes it difficult to conduct clinical trials and limits its potential therapeutic applications.
Future Directions
There are several future directions for research on FUB-PB-22. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Further research is needed to fully understand the biochemical and physiological effects of FUB-PB-22 and its potential therapeutic applications.
Synthesis Methods
The synthesis of FUB-PB-22 involves the reaction of 5-fluoro-pent-1-en-3-one with 1-(3-fluorobenzyl)-1H-indole-3-carboxylic acid, followed by the addition of N,N-dimethylglycine and a reducing agent. The final product is obtained after purification through column chromatography. The synthesis of FUB-PB-22 is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
FUB-PB-22 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation. FUB-PB-22 has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
properties
IUPAC Name |
2-(dimethylamino)-N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-18(2)10-14(20)17-13-7-15(21)19(9-13)8-11-4-3-5-12(16)6-11/h3-6,13H,7-10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODCTVNIGZMHGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1CC(=O)N(C1)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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